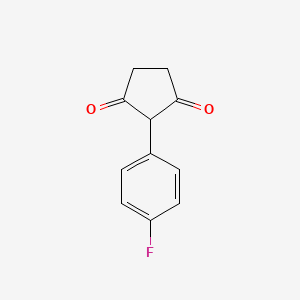

2-(4-Fluorophenyl)-1,3-cyclopentanedione

Cat. No. B8315293

M. Wt: 192.19 g/mol

InChI Key: SJGHVIQNVFDCHU-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07196113B2

Procedure details

The title compound was also prepared as follows. To a 100 L flask was charged sequentially 113.3 g (0.50 mol) of Pd(OAc)2, 331.4 g (1.11 mol) of 2-(di-t-butylphosphino)biphenyl, 2.476 kg (25.24 mol) of 1,3-cyclopentanedione, and 10.72 kg (50.5 mol) of powdered K3PO4. The resulting mixture was degassed (3×) by vacuum/N2 back fills. The vessel was then charged with 26 L of 1,4-dioxane and 4.28 kg (32.78 mol) of 1-chloro-4-fluorbenzene and the vessel degassed (3×) with vacuum/N2 back fills. The resulting slurry was heated to reflux for 12 h, cooled to rt, and water (23 L) was added. The vessel was rinsed with an additional 6 L of water and the reaction mixture further diluted with an additional 46 L of water. To the homogeneous solution was added 9 L of conc. HCl to adjust the pH to 1 and the solution aged for 2.5 h. The slurry was then filtered and the cake washed with 17 L of water and 17 L of toluene. The solid was then dried at 60° C. for 48 h, providing 2-(4-fluoro -phenyl)-1,3-cyclopentanedione as a light tan solid.

Name

K3PO4

Quantity

10.72 kg

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

C(P(C(C)(C)C)C1C=CC=CC=1C1C=CC=CC=1)(C)(C)C.[C:22]1(=[O:28])[CH2:26][CH2:25][C:24](=[O:27])[CH2:23]1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].Cl[C:38]1[CH:43]=[CH:42][C:41]([F:44])=[CH:40][CH:39]=1>CC([O-])=O.CC([O-])=O.[Pd+2].O1CCOCC1>[F:44][C:41]1[CH:42]=[CH:43][C:38]([CH:23]2[C:24](=[O:27])[CH2:25][CH2:26][C:22]2=[O:28])=[CH:39][CH:40]=1 |f:2.3.4.5,7.8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

331.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)P(C1=C(C=CC=C1)C1=CC=CC=C1)C(C)(C)C

|

|

Name

|

|

|

Quantity

|

2.476 kg

|

|

Type

|

reactant

|

|

Smiles

|

C1(CC(CC1)=O)=O

|

|

Name

|

K3PO4

|

|

Quantity

|

10.72 kg

|

|

Type

|

reactant

|

|

Smiles

|

[O-]P(=O)([O-])[O-].[K+].[K+].[K+]

|

|

Name

|

|

|

Quantity

|

113.3 g

|

|

Type

|

catalyst

|

|

Smiles

|

CC(=O)[O-].CC(=O)[O-].[Pd+2]

|

Step Two

|

Name

|

|

|

Quantity

|

4.28 kg

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)F

|

|

Name

|

|

|

Quantity

|

26 L

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The resulting mixture was degassed (3×) by vacuum/N2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the vessel degassed (3×) with vacuum/N2

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting slurry was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux for 12 h

|

|

Duration

|

12 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

water (23 L) was added

|

WASH

|

Type

|

WASH

|

|

Details

|

The vessel was rinsed with an additional 6 L of water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the reaction mixture further diluted with an additional 46 L of water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the homogeneous solution was added 9 L of conc. HCl

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The slurry was then filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

the cake washed with 17 L of water and 17 L of toluene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The solid was then dried at 60° C. for 48 h

|

|

Duration

|

48 h

|

Outcomes

Product

Details

Reaction Time |

2.5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=CC=C(C=C1)C1C(CCC1=O)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |